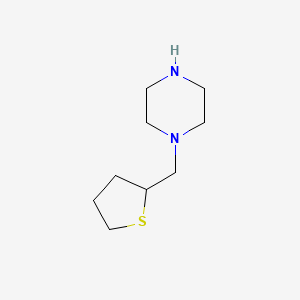
2-(1-methyl-1H-1,3-benzodiazol-6-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-methyl-1H-1,3-benzodiazol-6-yl)ethan-1-ol is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzimidazole ring system substituted with a methyl group and an ethan-1-ol moiety, making it a versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-1,3-benzodiazol-6-yl)ethan-1-ol typically involves the reaction of 1-methyl-1H-benzimidazole with ethylene oxide under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the benzimidazole ring attacks the ethylene oxide, leading to the formation of the ethan-1-ol derivative.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with controlled temperature and pressure.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-methyl-1H-1,3-benzodiazol-6-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of 2-(1-methyl-1H-1,3-benzodiazol-6-yl)ethanal or 2-(1-methyl-1H-1,3-benzodiazol-6-yl)ethanoic acid.
Reduction: Formation of 2-(1-methyl-1H-1,3-benzodiazol-6-yl)ethanamine.
Substitution: Formation of nitro or halogenated derivatives of the benzimidazole ring.
Applications De Recherche Scientifique
2-(1-methyl-1H-1,3-benzodiazol-6-yl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials and as a precursor for the synthesis of other benzimidazole derivatives.
Mécanisme D'action
The mechanism of action of 2-(1-methyl-1H-1,3-benzodiazol-6-yl)ethan-1-ol involves its interaction with specific molecular targets. The benzimidazole ring system can interact with enzymes and receptors, leading to various biological effects. The compound may inhibit enzyme activity or modulate receptor function, resulting in its observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(6-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-ol
- 2-(2-methyl-1H-1,3-benzodiazol-1-yl)ethan-1-amine
- 1H-苯并三唑-1-甲醇
Uniqueness
2-(1-methyl-1H-1,3-benzodiazol-6-yl)ethan-1-ol is unique due to its specific substitution pattern on the benzimidazole ring and the presence of the ethan-1-ol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H12N2O |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
2-(3-methylbenzimidazol-5-yl)ethanol |
InChI |
InChI=1S/C10H12N2O/c1-12-7-11-9-3-2-8(4-5-13)6-10(9)12/h2-3,6-7,13H,4-5H2,1H3 |
Clé InChI |
YOTHUGKALAVNPL-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC2=C1C=C(C=C2)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





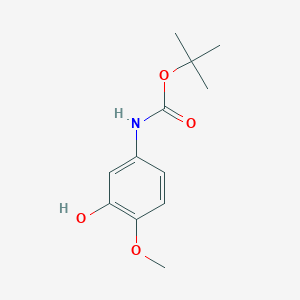
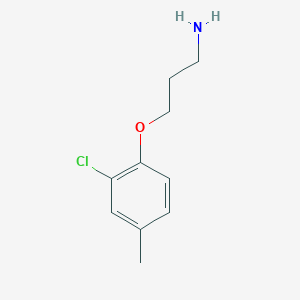
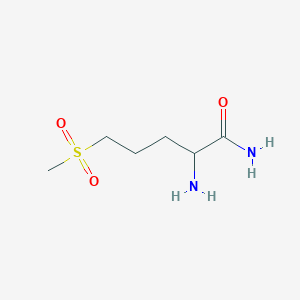
![7-Oxa-1-thia-2-azaspiro[4.4]nonane 1,1-dioxide](/img/structure/B13618829.png)

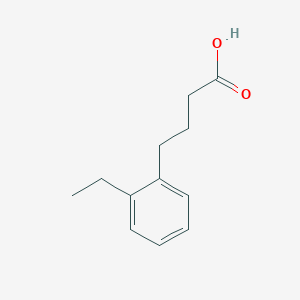
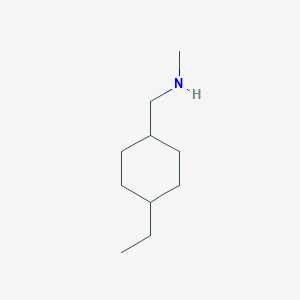
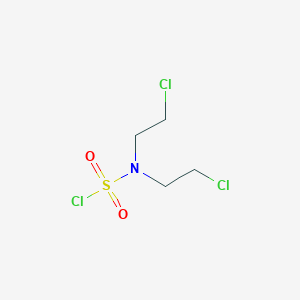
![tert-butylN-{2-[3-(2-methyl-1-oxo-1,2-dihydroisoquinoline-4-amido)phenoxy]ethyl}carbamate](/img/structure/B13618870.png)
![[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]methanol](/img/structure/B13618872.png)
